molecular formula C9H14FI B2511328 1-(4-Fluorobutyl)-3-iodobicyclo[1.1.1]pentane CAS No. 2287273-67-8

1-(4-Fluorobutyl)-3-iodobicyclo[1.1.1]pentane

Cat. No.: B2511328
CAS No.: 2287273-67-8
M. Wt: 268.114
InChI Key: QQRILPSQHGJXGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Fluorobutyl)-3-iodobicyclo[1.1.1]pentane is a compound belonging to the bicyclo[1.1.1]pentane family. Bicyclo[1.1.1]pentanes are known for their unique three-dimensional structure, which makes them valuable in various fields, including drug design and materials science. The compound features a fluorobutyl group and an iodine atom attached to the bicyclo[1.1.1]pentane core, which imparts unique chemical and physical properties.

Preparation Methods

The synthesis of 1-(4-Fluorobutyl)-3-iodobicyclo[1.1.1]pentane typically involves the use of [1.1.1]propellane as a precursor. One common method includes the radical addition of 4-fluorobutyl iodide to [1.1.1]propellane under photochemical conditions. This reaction proceeds efficiently under visible light, without the need for catalysts or additives, making it a scalable and straightforward approach .

Industrial production methods for bicyclo[1.1.1]pentane derivatives often involve continuous flow processes, which allow for the generation of [1.1.1]propellane on demand. These processes can produce gram to kilogram quantities of the desired compounds .

Chemical Reactions Analysis

1-(4-Fluorobutyl)-3-iodobicyclo[1.1.1]pentane undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium arylsulfinates for radical reactions and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Fluorobutyl)-3-iodobicyclo[1.1.1]pentane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Fluorobutyl)-3-iodobicyclo[1.1.1]pentane is primarily related to its ability to act as a bioisostere. By mimicking the geometry and electronic properties of para-substituted benzene rings, the compound can interact with biological targets in a similar manner. This interaction often involves binding to specific receptors or enzymes, leading to desired biological effects .

Comparison with Similar Compounds

1-(4-Fluorobutyl)-3-iodobicyclo[1.1.1]pentane can be compared to other bicyclo[1.1.1]pentane derivatives, such as:

    1-(4-Methylbutyl)-3-iodobicyclo[1.1.1]pentane: Similar structure but with a methyl group instead of a fluorine atom.

    1-(4-Chlorobutyl)-3-iodobicyclo[1.1.1]pentane: Contains a chlorine atom instead of fluorine.

    1-(4-Bromobutyl)-3-iodobicyclo[1.1.1]pentane: Features a bromine atom in place of fluorine.

The uniqueness of this compound lies in the presence of the fluorine atom, which imparts distinct electronic and steric properties, making it valuable for specific applications in drug design and materials science .

Properties

IUPAC Name

1-(4-fluorobutyl)-3-iodobicyclo[1.1.1]pentane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14FI/c10-4-2-1-3-8-5-9(11,6-8)7-8/h1-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQRILPSQHGJXGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)I)CCCCF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14FI
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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